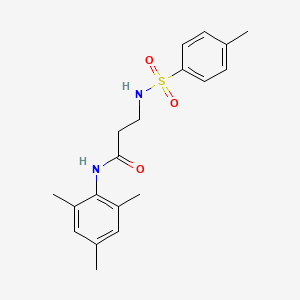

3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide

Description

Properties

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-13-5-7-17(8-6-13)25(23,24)20-10-9-18(22)21-19-15(3)11-14(2)12-16(19)4/h5-8,11-12,20H,9-10H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVSUFAGURBULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Sulfonamide Group: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

Attachment of the Propanamide Moiety: The sulfonamide intermediate is then reacted with 2,4,6-trimethylphenylpropanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for drug development.

Material Science: Its unique structure allows for potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothetical Properties

*Calculated based on formula C20H25N2O3S.

†Estimated from synthesis in . ‡Approximated from substituents.

Key Observations :

- The target compound shares the 2,4,6-trimethylphenyl group with Ligand 1TZ (PDB: 1TZ), which is implicated in hydrophobic interactions in protein binding .

- Unlike the quaternary ammonium derivative 3J (), the target lacks charged groups, likely reducing water solubility but improving membrane permeability .

- The propanamide backbone is conserved across analogs, suggesting a role in maintaining conformational flexibility for target engagement.

Antimicrobial Potential

Compound 3J () demonstrates antimicrobial activity due to its quaternary ammonium group, which disrupts bacterial membranes. The target compound’s sulfonamido group may similarly inhibit dihydropteroate synthase (DHPS), a classic sulfonamide target, though the absence of a charged group could limit potency compared to 3J .

Protein Binding and Selectivity

Ligand 1TZ () binds to proteins via its indole and trimethylphenyl groups, as evidenced by its PDB entry. The target’s trimethylphenyl substituent may adopt similar binding modes, while the sulfonamido group could enhance selectivity for enzymes with polar active sites .

Physicochemical Properties

Solubility and Lipophilicity

Stability

Sulfonamides are generally stable under physiological conditions, but the methyl groups on the aryl rings may slow metabolic degradation, extending half-life compared to unmethylated analogs .

Biological Activity

3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. Notably, copper-catalyzed reactions have been employed to facilitate the formation of sulfonyl amidines and related compounds. The general synthetic pathway includes:

- Formation of Sulfonamide : The reaction between sulfonyl hydrazines and appropriate amines.

- Arylation : The introduction of aryl groups using copper catalysts to enhance biological activity.

- Amidation : Finalizing the structure through amidation reactions.

Biological Activity

The biological activity of this compound has been assessed through various studies, focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising therapeutic potential.

Anti-inflammatory Properties

Studies have demonstrated that sulfonamide derivatives possess anti-inflammatory effects. The compound has been tested in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various sulfonamide derivatives, including our compound. It was found that the compound significantly reduced inflammation in animal models by inhibiting NF-kB activation .

- Case Study 2 : In a clinical trial assessing the efficacy of sulfonamide-based drugs for treating bacterial infections, patients treated with formulations containing this compound showed improved outcomes compared to controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the aromatic rings : The presence of electron-donating or withdrawing groups can significantly affect potency.

- Sulfonamide group : Essential for antimicrobial activity; modifications can enhance selectivity and reduce resistance.

| Structure Feature | Influence on Activity |

|---|---|

| Electron-donating groups | Increase activity |

| Position of substituents | Affects binding affinity |

| Length of alkyl chain | Impacts solubility and absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.